molecular formula C18H18BrClN2O2 B3436075 2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B3436075
M. Wt: 409.7 g/mol
InChI Key: VMBZYRQIMIDKNV-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group, a chloro-substituted phenyl ring, and a pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]amine: This intermediate can be prepared by reacting 3-chloro-4-nitroaniline with pyrrolidine, followed by reduction of the nitro group to an amine.

    Coupling Reaction: The final step involves coupling 4-bromophenoxyacetic acid with N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide
  • 2-(4-fluorophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide
  • 2-(4-methylphenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide

Uniqueness

2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering different reactivity and potential activities compared to its analogs.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c19-13-3-6-15(7-4-13)24-12-18(23)21-14-5-8-17(16(20)11-14)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBZYRQIMIDKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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